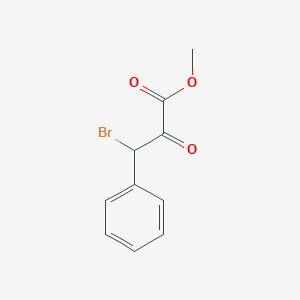

Methyl 3-bromo-2-oxo-3-phenylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 3-bromo-2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

BSOOPOPOOZVLGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Strategies for Methyl 3 Bromo 2 Oxo 3 Phenylpropanoate and Its Analogues

Direct Halogenation Approaches (Bromination) of β-Keto Esters

Direct bromination of the α-carbon (the carbon between the two carbonyl groups) of a β-keto ester is a primary and straightforward method for synthesizing α-halo-β-keto esters. The key challenge in this approach is achieving high regioselectivity and avoiding polyhalogenated byproducts.

The term β-position in the context of β-keto esters refers to the α-carbon relative to both carbonyl groups, which is highly activated due to the electron-withdrawing nature of the adjacent keto and ester functionalities. This inherent reactivity facilitates electrophilic substitution. The synthesis of Methyl 3-bromo-2-oxo-3-phenylpropanoate via this route starts with its non-halogenated precursor, Methyl 3-oxo-3-phenylpropanoate.

Effective and regioselective monobromination at this active methylene (B1212753) position has been achieved using various reagents that offer controlled delivery of electrophilic bromine. researchgate.net For instance, bromodimethylsulfonium bromide (BDMS) has been demonstrated as a mild and highly regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. researchgate.net This method is noted for its simplicity and efficiency, often proceeding without the need for catalysts or complex purification steps. researchgate.net Another widely used reagent, N-bromosuccinimide (NBS), has also been successfully employed for the selective monobromination of β-keto esters, sometimes under solvent-free conditions, which aligns with green chemistry principles. researchgate.netorganic-chemistry.org The high reactivity of the target position ensures that monobrominated compounds are formed as valuable synthetic building blocks. researchgate.net

The choice of brominating agent and the specific reaction conditions are critical for controlling the selectivity and yield of the desired product. Factors such as the reagent's reactivity, solvent, temperature, and the presence of catalysts can significantly influence the outcome, including the prevention of undesired dibromination. researchgate.netresearchgate.net

Mild reagents are often preferred to maintain high selectivity for monobromination.

Bromodimethylsulfonium bromide (BDMS) is effective at 0–5 °C or room temperature and does not require any added base or acid catalyst, producing monobrominated products in excellent yields without forming dibrominated byproducts. researchgate.net

N-bromosuccinimide (NBS) is another key reagent, particularly effective under solvent-free conditions at room temperature, leading to high yields of α-monobromo products. researchgate.net Even with an excess of NBS, dibromination is reportedly not observed, highlighting its selectivity. researchgate.net The reaction can also be carried out in solvents like tetrahydrofuran.

Molecular Bromine (Br₂) is a traditional brominating agent, but its high reactivity can sometimes lead to over-bromination and the formation of HBr as a corrosive byproduct, making it a more hazardous option compared to BDMS or NBS. researchgate.net

Other systems, such as potassium bromide with oxidizing agents or ammonium bromide with vanadium pentoxide and hydrogen peroxide , represent alternative methods for achieving α-bromination of 1,3-dicarbonyl compounds. researchgate.net

The reaction conditions play a crucial role. Low temperatures can enhance selectivity, and the absence of a solvent can, in some cases, modify reaction pathways favorably. researchgate.netnih.gov For enantioselective halogenations, the development of chiral catalysts allows for the construction of quaternary stereogenic centers with high enantiopurity, a significant advancement in the synthesis of complex chiral molecules. beilstein-journals.org

Table 1: Comparison of Brominating Reagents for β-Keto Esters

| Reagent | Typical Conditions | Selectivity Advantages | Ref. |

|---|---|---|---|

| Bromodimethylsulfonium bromide (BDMS) | Dichloromethane, 0-5 °C or RT | High regioselectivity for mono-bromination; no catalyst needed; avoids dibrominated byproducts. | researchgate.net |

| N-Bromosuccinimide (NBS) | Solvent-free, RT | High yield of mono-bromo products; ecologically favorable; no dibromination detected. | researchgate.net |

| Molecular Bromine (Br₂) | Various solvents | Traditional reagent | researchgate.net |

| TiX₄ / H₂O₂ | Not specified | Efficient oxidative α-halogenation. | acs.org |

| KBr / HCl / H₂O₂ | Room Temperature | Chemoselective bromination with high yields. | acs.org |

Precursor-Based Synthesis Routes

These strategies involve synthesizing the target molecule or its analogues by constructing the core structure from simpler, more readily available starting materials.

A logical precursor for this compound is Methyl 2-oxo-3-phenylpropanoate (B1228592), also known as methyl phenylpyruvate. orgsyn.org This compound already contains the required carbon skeleton. The synthesis is completed by the regioselective bromination of the α-carbon to the ketone (the benzylic position).

The bromination of this precursor falls under the general category of α-bromination of ketones. The principles and reagents discussed in Section 2.1 are directly applicable here. The benzylic carbon is activated by both the adjacent phenyl ring and the ketone, making it susceptible to electrophilic bromination with reagents like NBS or BDMS under controlled conditions to yield the final product.

This approach builds the β-keto ester functionality from simpler propanoic acid derivatives. One common method is a Claisen-type condensation. For example, a substituted benzoic acid ester can be condensed with an acetic acid ester to form the 3-oxo-3-phenylpropanoate core. A literature procedure describes the synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate by treating ethyl benzoylacetate with sodium hydride followed by methyl iodide. A similar strategy without the final alkylation step would yield the direct precursor, ethyl 3-oxo-3-phenylpropanoate, which can then be brominated as described previously.

Alternatively, synthesis can start from a molecule that already contains the bromine atom. For instance, transformations starting from methyl 2-bromo-3-phenylpropanoate or methyl 3-bromo-3-phenylpropanoate could be envisaged. These routes would require the introduction of the C-2 oxo group, likely through an oxidation reaction of the corresponding alcohol or direct oxidation of the C-H bond, which can be a more complex synthetic challenge.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity. While no specific MCR is prominently cited for the direct one-pot synthesis of this compound, the β-keto ester moiety is a cornerstone synthon in many well-established MCRs used to create complex analogues.

For example, β-keto esters are key starting materials in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones involving an aldehyde, urea, and a β-keto ester. researchgate.net By using a precursor like Methyl 3-oxo-3-phenylpropanoate in such a reaction, highly functionalized heterocyclic analogues can be generated. Subsequent derivatization, such as bromination, could then be performed on the complex product. The versatility of the β-keto ester in MCRs makes it a valuable platform for generating libraries of diverse compounds for various applications. researchgate.net

Catalyst-Mediated Synthetic Methodologies

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules. For compounds like this compound and its analogues, both organocatalysis and metal catalysis have been employed to achieve high levels of stereocontrol and reaction efficiency.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. researchgate.net For the synthesis of chiral α-halo-β-keto esters, derivatives of Cinchona alkaloids have proven to be particularly effective. nih.gov These catalysts operate through various activation modes, including hydrogen bonding and phase-transfer catalysis, to create a chiral environment that directs the stereochemical outcome of the reaction. nih.govacs.org

A significant application of organocatalysis in this area is the enantioselective halogenation of β-keto esters. acs.org For example, hybrid amide-based Cinchona derivatives have been successfully used for the α-chlorination of β-keto esters with N-chlorosuccinimide (NCS). acs.org These reactions can proceed with very low catalyst loadings (as low as 0.5 mol%) and still afford products in excellent yields and with high enantiomeric excess (ee). acs.org The presence of a hydrogen bond donor in the catalyst's structure is believed to be beneficial for achieving high selectivity. acs.org

Another important organocatalytic transformation is the dynamic kinetic asymmetric transformation (DyKAT) of racemic β-bromo-α-keto esters. researchgate.net In this process, the catalyst facilitates the racemization of the starting material while selectively promoting the reaction of one enantiomer. researchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched product, achieving excellent yields and high stereocontrol. researchgate.net

| Catalyst Type | Reaction | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Hybrid Amide Cinchona Alkaloid | α-Chlorination | Methyl Indanone-2-carboxylate | >99 | 97 | acs.org |

| Quinine-derived Urea | Enantioselective Oxidation | 1,2-Diols | up to 94 | up to 95 | researchgate.net |

| Cinchonidine-based Hybrid Amide | α-Chlorination | tert-Butyl Indanone-2-carboxylate | 99 | 96 | nih.gov |

| Cinchona Alkaloid Thiourea | Mannich-type Reaction | Imines and Malonate Esters | ~86 | >99 | nih.gov |

Transition metal catalysis offers a complementary approach for the synthesis and functionalization of β-keto esters. nih.gov Various metals, including copper, nickel, rhodium, and scandium, have been utilized to catalyze a range of transformations with high efficiency and selectivity. nih.govnih.govnih.govresearchgate.net

Copper-catalyzed methods have been particularly effective for the enantioselective synthesis of α-quaternary ketones and α-keto esters. nih.gov These reactions often employ chiral phosphine (B1218219) ligands to control the stereochemistry and can utilize simple carboxylic acids or esters as starting materials. nih.govunc.edu The versatility of this approach allows for the introduction of a wide variety of aryl, alkenyl, and alkyl substituents at the α-position. unc.edu

Nickel catalysis has been applied to the direct α-amidation of β-keto esters. nih.gov For instance, nickelocene (B73246) has been shown to effectively catalyze the coupling of β-keto esters with dioxazolones, providing access to α-amidated products. nih.gov This method is notable for its broad substrate tolerance and its ability to forge a key C-N bond directly. nih.gov

Furthermore, scandium(III)-based catalysts, particularly in complex with chiral N,N'-dioxides, have been used to achieve the first catalytic enantioselective Roskamp reaction of α-alkyl-α-diazoesters. researchgate.net This reaction produces chiral α-alkyl-β-keto esters in excellent yields and with very high enantioselectivities, even at exceptionally low catalyst loadings (0.05 mol%). researchgate.net

| Metal/Ligand System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Ratio (er) / ee (%) | Reference |

| Copper/Chiral Phosphine | Allylic Acyl Substitution | Carboxylic Acids / Allyl Diboron Reagents | 25-94 | 90:10 to >99:1 er | nih.gov |

| Nickelocene | α-Amidation | β-Keto Esters / Dioxazolones | up to 82 | N/A | nih.gov |

| Rhodium/(R)-binap | Conjugate Addition | Cyclohexenone / Alkenyl-B(pin) | 85 | >98:2 dr | nih.gov |

| Scandium(III)/Chiral N,N'-Dioxide | Roskamp Reaction | α-Alkyl-α-diazoesters / Aldehydes | up to 99 | up to 98% ee | researchgate.net |

Methodological Advancements in Esterification and Subsequent Derivatization

The ester group of β-keto esters is a key handle for derivatization, with transesterification being a primary method for its modification. nih.gov This transformation is often preferred over esterification of the corresponding β-keto acid, as β-keto acids are prone to decarboxylation. nih.gov A wide variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can facilitate transesterification under generally mild conditions, allowing for broad functional group tolerance. nih.gov

Lewis acids such as boron trifluoride diethyl etherate have proven effective for the transesterification of β-keto esters with a range of aliphatic and aromatic alcohols, providing good to excellent yields. nih.gov Heterogeneous catalysts, like silica-supported boric acid, offer the advantage of easy separation and reusability while promoting efficient transesterification with primary, secondary, and benzylic alcohols under solvent-free conditions. bohrium.com

Beyond modification of the ester, the core structure of this compound offers other avenues for derivatization. The bromine atom at the β-position is a good leaving group, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. researchgate.net The α-position can also be functionalized. For example, dynamic kinetic asymmetric aldol (B89426) reactions of racemic β-bromo-α-keto esters with nucleophiles like nitromethane (B149229) or acetone (B3395972) provide access to fully substituted α-glycolic acid derivatives with high stereocontrol. researchgate.net This demonstrates how the inherent reactivity of the α-bromo-β-keto ester framework can be harnessed to build molecular complexity. researchgate.net

| Catalyst System | Reaction Type | Alcohol Type | Yield (%) | Reference |

| Boron trifluoride diethyl etherate | Transesterification | Aliphatic, Aromatic, Allyl | Good to Excellent | nih.gov |

| Silica Supported Boric Acid | Transesterification | Primary, Secondary, Allylic, Benzylic | Excellent | bohrium.com |

| 4-DMAP (organic base) | Transesterification | Various | Not specified | bohrium.com |

| Candida antarctica lipase (B570770) B (CALB) | Transesterification | Secondary Alcohols | Good | bohrium.com |

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2 Oxo 3 Phenylpropanoate

Electrophilic and Nucleophilic Reactivity at the Brominated Center (C3)

The carbon atom bonded to the bromine, C3, is a primary site for nucleophilic attack. The presence of the electronegative bromine atom polarizes the C-Br bond, rendering the carbon atom electrophilic. Furthermore, its position alpha to a carbonyl group and adjacent to a phenyl ring influences its reactivity in substitution and elimination reactions.

The substitution of the bromide ion is a characteristic reaction of this compound. The reaction pathway is dictated by the stability of potential intermediates and the nature of the nucleophile.

SN2 Pathway: Nucleophilic substitution at an α-halocarbonyl compound predominantly proceeds via an SN2 mechanism. youtube.comjove.com This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the bromide ion and an inversion of stereochemistry if the carbon center is chiral. The transition state is stabilized by the delocalization of electron density into the adjacent carbonyl group's π-system. For Methyl 3-bromo-2-oxo-3-phenylpropanoate, this is the favored pathway due to the electronic properties of the α-keto system. youtube.com

SN1 Pathway: An SN1 mechanism is highly unfavorable for α-halocarbonyl compounds. jove.com This pathway requires the formation of a carbocation intermediate upon the departure of the leaving group. However, a carbocation at the α-position to a carbonyl group is significantly destabilized by the powerful electron-withdrawing inductive effect of the adjacent oxygen atom. youtube.comjove.com This electrostatic destabilization makes the formation of the C3 carbocation energetically prohibitive, thus impeding the SN1 route. jove.com

The preference for the SN2 pathway is a defining feature of the reactivity of α-halo ketones. youtube.com

Table 1: Comparison of SN1 and SN2 Pathways at C3

| Feature | SN1 Pathway | SN2 Pathway | Favored for this Compound |

|---|---|---|---|

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single transition state) | No |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Yes |

| Carbocation Stability | Highly destabilized by adjacent C=O | Not applicable | No |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Yes |

| Stereochemistry | Racemization | Inversion of configuration | Yes |

In the presence of a strong, non-nucleophilic, or sterically hindered base, an elimination reaction can compete with nucleophilic substitution. pearson.com This process involves the removal of the bromine atom from C3 and a proton from an adjacent carbon. However, in this compound, there are no protons on the adjacent C2 atom. Therefore, a standard E2 or E1 elimination to form a C2=C3 double bond is not possible.

An alternative pathway could involve the formation of an enolate at C3, but this is less common. The more typical reaction under basic conditions would be substitution or reactions involving the other functional groups.

Reactivity of the Carbonyl Group (C2-oxo)

The ketone functionality at the C2 position is a classic electrophilic center, susceptible to attack by nucleophiles and reducing agents. Its reactivity is modulated by the adjacent electron-withdrawing ester group and the bulky phenyl-bromo-methyl group.

The C2-oxo group can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation. NaBH₄ is a mild reducing agent that readily reduces ketones and aldehydes but typically does not affect less reactive functional groups like esters under standard conditions. youtube.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate, usually during an aqueous workup, yields the corresponding β-bromo-α-hydroxy ester.

Product: Methyl 3-bromo-2-hydroxy-3-phenylpropanoate

This selective reduction highlights the differential reactivity of the functional groups within the molecule.

The electrophilic nature of the C2-carbonyl carbon allows for various carbon-carbon bond-forming reactions.

Reformatsky Reaction: While the molecule itself contains an α-bromoester-like structure, its ketone group can react with a separate Reformatsky reagent. testbook.com A Reformatsky reagent, an organozinc intermediate formed from an α-haloester and zinc metal, can act as a nucleophile. testbook.comdoubtnut.com Attack of this reagent on the C2-keto group, followed by acidic workup, would yield a β-hydroxy ester derivative with a new carbon substituent at the C2 position. testbook.com

Other Condensations: The C2-keto group can potentially participate in other condensation reactions, such as aldol-type additions, if a suitable enolate or other carbon nucleophile is introduced. The reaction conditions must be carefully chosen to avoid competing reactions at the brominated center or the ester group.

Reactivity of the Methyl Ester Moiety

The methyl ester is the least reactive of the three functional groups under many conditions, but it can undergo characteristic ester reactions, primarily hydrolysis and transesterification.

Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), the ester can be hydrolyzed to a carboxylate salt. researchgate.net This is a nucleophilic acyl substitution reaction where a hydroxide (B78521) ion attacks the ester carbonyl carbon. Subsequent acidification of the salt yields the corresponding carboxylic acid: 3-bromo-2-oxo-3-phenylpropanoic acid. This reaction is often irreversible if the resulting carboxylate is deprotonated. jove.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group from the solvent alcohol. For this reaction to be effective, the alcohol is typically used in large excess. For example, reacting the compound with ethanol (B145695) and an acid catalyst would lead to the formation of Ethyl 3-bromo-2-oxo-3-phenylpropanoate.

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-bromo-2-hydroxy-3-phenylpropanoate |

| 3-bromo-2-oxo-3-phenylpropanoic acid |

Transesterification Processes with Various Alcohols

There is no specific information available in the scientific literature regarding the transesterification of this compound with various alcohols. General principles of transesterification of β-keto esters suggest that such reactions are feasible, often catalyzed by acids or bases. However, without specific studies, the reaction conditions, yields, and potential side reactions for this particular substrate remain speculative.

Hydrolysis and Aminolysis Reactions to Form Carboxylic Acids and Amides

Similarly, dedicated research on the hydrolysis and aminolysis of this compound is not found in the reviewed literature. While β-keto esters can generally be hydrolyzed to their corresponding β-keto acids and can react with amines to form amides, the specific outcomes and mechanisms for this brominated compound have not been reported.

In-depth Investigations of Reaction Pathways and Intermediates

Detailed investigations into the reaction pathways and intermediates of this compound are not available. Such studies are crucial for understanding the compound's reactivity and for optimizing its use in synthetic applications.

Spectroscopic Studies for Mechanistic Elucidation (e.g., NMR tracking of intermediates)

No spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) tracking, have been published that focus on elucidating the reaction mechanisms and identifying intermediates for transformations involving this compound.

Kinetic and Thermodynamic Analysis of Transformations

A critical aspect of understanding a compound's reactivity is the analysis of its reaction kinetics and thermodynamics. At present, there is no available data on the kinetic and thermodynamic parameters for any chemical transformation of this compound.

Radical Reactions and Their Distinctive Pathways

While radical intermediates can be involved in the reactions of α-bromo ketones, there are no specific studies detailing the radical reactions and distinctive pathways of this compound.

Stereochemical Control and Asymmetric Synthesis Involving Methyl 3 Bromo 2 Oxo 3 Phenylpropanoate

Origin of Chirality and Stereoisomerism in the Compound Structure

The structure of Methyl 3-bromo-2-oxo-3-phenylpropanoate contains a stereocenter, also known as a chiral center, at the α-carbon (the carbon atom adjacent to the ketone and ester carbonyl groups). This carbon atom is bonded to four different substituents: a bromine atom, a methyl ester group (-COOCH₃), a benzoyl group (-COC₆H₅), and a hydrogen atom. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-Methyl 3-bromo-2-oxo-3-phenylpropanoate and (S)-Methyl 3-bromo-2-oxo-3-phenylpropanoate.

These enantiomers have identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in opposite directions. Their interactions with other chiral molecules, such as biological receptors or chiral catalysts, can also differ significantly.

In addition to enantiomers, if another stereocenter were present in the molecule, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For this compound itself, only enantiomers are possible unless it is modified to include another chiral center.

Enantioselective Synthetic Approaches to Chiral Forms of the Compound

The synthesis of enantiomerically enriched α-halo-β-keto esters is of great interest. Several strategies have been developed for the asymmetric synthesis of this class of compounds, which can be broadly categorized into asymmetric bromination of a prochiral precursor and the use of chiral catalysts to mediate the formation of the desired enantiomer.

The direct asymmetric bromination of the prochiral precursor, Methyl 2-oxo-3-phenylpropanoate (B1228592) (also known as methyl phenylpyruvate), is a primary method for introducing chirality. This transformation involves the reaction of the β-keto ester with a brominating agent in the presence of a chiral catalyst or auxiliary. The chiral environment provided by the catalyst directs the approach of the bromine electrophile to one face of the enolate intermediate, leading to the preferential formation of one enantiomer.

While specific studies on the asymmetric bromination of Methyl 2-oxo-3-phenylpropanoate are not extensively documented in the readily available literature, general principles from related systems can be applied. The stereochemical outcome of such reactions is highly dependent on the nature of the chiral catalyst, the brominating agent, and the reaction conditions.

Chiral catalysts play a pivotal role in the enantioselective synthesis of α-halo-β-keto esters. Organocatalysts and metal-based chiral catalysts have been successfully employed for the asymmetric α-halogenation of β-dicarbonyl compounds.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts (PTCs), often derived from Cinchona alkaloids, have proven effective in the asymmetric halogenation of β-keto esters researchgate.netacs.orgnih.govrsc.orgnih.govrsc.orgresearchgate.net. These catalysts form a chiral ion pair with the enolate of the β-keto ester, which then reacts with an electrophilic halogen source. The steric and electronic properties of the catalyst direct the halogenation to one face of the enolate, resulting in high enantioselectivity. For instance, enantioselective chlorination of various β-keto esters has been achieved with high yields and enantiomeric excesses (ee) using hybrid amide-based Cinchona derivatives acs.org.

| Catalyst Type | Substrate Type | Halogenating Agent | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-derived PTC | Cyclic β-keto esters | N-Chlorosuccinimide (NCS) | Up to 97% | acs.org |

| Chiral Ammonium Salts | β-keto esters | N-Fluorodibenzenesulfonimide (NFSI) | High | rsc.orgresearchgate.net |

Organocatalysis: Chiral amines and their derivatives can also catalyze the asymmetric α-halogenation of β-dicarbonyl compounds by forming a chiral enamine or iminium ion intermediate researchgate.net. These intermediates then react with the halogenating agent in a stereocontrolled manner.

Once a chiral center is established at the α-position, subsequent reactions can be influenced by this stereocenter, leading to diastereoselective transformations. For example, the reduction of the ketone group in a chiral α-bromo-β-keto ester can lead to the formation of two diastereomeric β-hydroxy-α-bromo esters. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions researchgate.net.

Furthermore, dynamic kinetic resolution (DKR) has been applied to racemic β-halo-α-keto esters nih.govrsc.org. In this process, the racemic starting material is subjected to a reaction with a chiral catalyst that selectively reacts with one enantiomer, while the other enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. For instance, the dynamic kinetic asymmetric cross-benzoin reaction of β-halo α-keto esters with aldehydes, catalyzed by a chiral N-heterocyclic carbene, yields fully substituted β-halo glycolic esters with high diastereo- and enantiocontrol nih.gov.

Resolution Techniques for Separating Enantiomers

When an asymmetric synthesis is not feasible or results in a mixture of enantiomers, resolution techniques can be employed to separate the racemic mixture.

Chiral Chromatography: This is a powerful technique for separating enantiomers. A racemic mixture of this compound could be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation khanacademy.orgyoutube.com.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional methods researchgate.netfrontiersin.orgwikipedia.org.

Classical Resolution: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers pharmacy180.com.

Stereochemical Stability and Interconversion Studies under Various Conditions

The stereochemical stability of the chiral center in this compound is an important consideration. The α-proton of β-keto esters is acidic and can be removed by a base to form an enolate intermediate. If the chiral α-carbon bears a proton, this enolization process can lead to racemization, as the planar enolate can be protonated from either face with equal probability libretexts.org.

Studies on related α-alkyl-β-keto esters have shown that they can racemize, particularly under basic conditions nih.govresearchgate.net. The rate of racemization is dependent on factors such as the solvent, temperature, and the presence of acids or bases. Under neutral or slightly acidic conditions, these compounds are generally more stereochemically stable researchgate.net. The presence of the electron-withdrawing bromine atom at the α-position in this compound would likely influence the acidity of the (non-existent) α-proton and thus its propensity for racemization if one were present. However, since the α-carbon is fully substituted, racemization via enolization is not a concern for this specific compound. Interconversion would require more drastic conditions involving bond cleavage and reformation.

Role As a Building Block in Complex Molecular Architectures in Research

Precursor to Substituted Propanoates and Phenylalkanoic Acids

The structure of methyl 3-bromo-2-oxo-3-phenylpropanoate allows for its conversion into various substituted propanoates and phenylalkanoic acids through reactions targeting the bromine atom and the ketone functional group. Reductive dehalogenation is a key transformation for removing the bromine atom. This process, often achieved with reducing agents, can generate a regiospecifically formed enolate, which can then be protonated to yield methyl 3-phenyl-2-oxopropanoate. wikipedia.org Subsequent reduction of the ketone group, for instance through catalytic hydrogenation, would yield methyl 3-phenyl-2-hydroxypropanoate.

Alternatively, a complete reduction of both the bromine and ketone functionalities can lead directly to methyl 3-phenylpropanoate. Such transformations highlight the role of the parent compound as a masked version of simpler propanoates, where the bromine and oxo groups are strategically used for other transformations before being removed.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The 1,3-dicarbonyl-like structure combined with a leaving group at the alpha position makes this compound an ideal precursor for the synthesis of various heterocyclic rings through condensation reactions with binucleophiles.

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. nih.gov In this reaction, the α-bromo-β-keto ester moiety reacts with a thioamide-containing compound, such as thiourea, to form a 2-aminothiazole (B372263) ring. nih.govorganic-chemistry.org The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method provides a straightforward route to highly functionalized thiazoles, which are significant scaffolds in medicinal chemistry. dntb.gov.ua

Similarly, the compound can serve as a three-carbon component for the synthesis of pyrimidines. In a reaction analogous to the Pinner synthesis, condensation with an amidine would lead to the formation of a pyrimidine (B1678525) ring. slideshare.netslideshare.net The reaction involves the sequential condensation of the two nitrogen atoms of the amidine with the two carbonyl-like carbons of the keto-ester fragment, followed by cyclization and aromatization.

| Heterocycle | Reagent | General Reaction Type | Resulting Core Structure |

|---|---|---|---|

| Thiazole | Thiourea | Hantzsch Synthesis | 2-Amino-4-phenyl-5-methoxycarbonylthiazole |

| Pyrimidine | Benzamidine | Pinner-type Synthesis | 2,4-Diphenyl-5-methoxycarbonyl-6-hydroxypyrimidine |

Applications in the Construction of Novel Carbon-Carbon Bonds

The electrophilic nature of the carbon atom attached to the bromine makes this compound an excellent substrate for forming new carbon-carbon bonds via nucleophilic substitution. libretexts.org Carbon-based nucleophiles, such as enolates derived from other carbonyl compounds, can readily displace the bromide ion in an SN2 reaction. libretexts.orgyoutube.com This alkylation reaction is a fundamental strategy for building more complex carbon skeletons.

Furthermore, as an α-halo ester, the compound is a classic substrate for the Reformatsky reaction. wikipedia.org In the presence of zinc metal, an organozinc reagent, often termed a Reformatsky enolate, is formed. unishivaji.ac.in This nucleophilic species can then add to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters after an acidic workup. scispace.comtheaic.org This reaction is particularly useful because the organozinc reagent is typically less reactive than Grignard or organolithium reagents, preventing self-condensation of the ester. wikipedia.org

Modern synthetic methods have also utilized this scaffold. For instance, photoredox catalysis has enabled the intramolecular cyclopropanation of alkenes tethered to α-bromo-β-keto esters, providing a mild and efficient route to bicyclic cyclopropane (B1198618) structures. rsc.org

Utility in the Synthesis of Chiral Scaffolds and Frameworks

The prochiral ketone at the C-2 position and the reactive center at C-3 provide opportunities for asymmetric synthesis, leading to valuable chiral building blocks.

A key strategy is the enantioselective reduction of the ketone. nih.gov Using chiral reducing agents or catalysts, such as those employed in asymmetric transfer hydrogenation, the ketone can be converted to a hydroxyl group with high stereocontrol. nih.govorganic-chemistry.org This produces chiral methyl 3-bromo-2-hydroxy-3-phenylpropanoate, a densely functionalized molecule with defined stereocenters. Biocatalytic reductions, for example using yeast or isolated enzymes, also offer a green and highly selective alternative for this transformation. nottingham.edu.cnresearchgate.net

Another approach involves the dynamic kinetic resolution of the racemic starting material. colab.ws In this process, a chiral catalyst preferentially reacts with one enantiomer while the other is rapidly racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer.

Furthermore, the α-position can be targeted for enantioselective functionalization. For example, catalytic enantioselective amination of β-keto esters provides a direct route to chiral α-amino-β-keto ester derivatives, which are important precursors for amino acids and other bioactive molecules. nih.gov

Advanced Spectroscopic and Computational Investigations of the Chemical Compound

Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable tools for the detailed structural analysis of Methyl 3-bromo-2-oxo-3-phenylpropanoate and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) provide complementary information essential for unambiguous characterization.

Detailed NMR Spectroscopic Analysis of Complex Adducts and Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering deep insights into the molecular framework and stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR are utilized to identify the connectivity of atoms and the chemical environment of each nucleus.

In the analysis of complex adducts formed from reactions involving this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments are critical for assigning protons and carbons, especially in intricate molecular architectures where simple one-dimensional spectra may be ambiguous. For instance, in reaction adducts, these techniques can confirm the formation of new covalent bonds by observing correlations between nuclei across the newly formed linkage.

Stereoisomers, which have the same connectivity but different spatial arrangements, can be distinguished using NMR. The diastereotopic protons in the methylene (B1212753) group (CH₂) of some derivatives can exhibit distinct chemical shifts and coupling constants, providing clues about the local stereochemistry. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining the relative configuration of stereocenters by measuring through-space interactions between protons that are in close proximity.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Derivative of this compound. The data presented are hypothetical and representative for educational purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C=O (keto) | - | ~190.5 | The chemical environment significantly influences the exact shift. |

| C=O (ester) | - | ~165.2 | Typical range for an ester carbonyl carbon. |

| Phenyl C | - | ~128.0-135.0 | Aromatic carbons show a range of shifts. |

| Phenyl H | 7.20-7.45 (m) | - | Complex multiplet for aromatic protons. |

| CH-Br | 5.50 (d) | ~45.0 | The electronegative bromine atom deshields the attached proton and carbon. |

| O-CH₃ | 3.85 (s) | ~52.8 | Singlet for the methyl ester group. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of this compound and its derivatives with high accuracy. This precision allows for the confident identification of reaction products and intermediates.

During a chemical synthesis, HRMS can be used for reaction monitoring. Small aliquots of the reaction mixture can be analyzed at different time points to track the consumption of starting materials and the formation of products. This real-time analysis helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Upon completion of a reaction, HRMS is used for product confirmation. The exact mass of the product molecule is measured and compared with the calculated theoretical mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine-containing compounds (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes), serves as an additional confirmation of the presence of bromine in the molecule. Fragmentation patterns observed in the mass spectrum can also provide structural information. researchgate.net

Interactive Table 2: Expected HRMS Fragmentation Data for this compound. The data presented are hypothetical and representative for educational purposes.

| m/z (Fragment) | Proposed Structure | Notes |

| 270/272 | [M]+ | Molecular ion peak showing the bromine isotope pattern. |

| 191 | [M - Br]+ | Loss of the bromine radical. |

| 163 | [M - Br - CO]+ | Subsequent loss of carbon monoxide. |

| 105 | [C₆H₅CO]+ | Benzoyl cation, a common fragment. |

| 91 | [C₇H₇]+ | Tropylium ion, indicating a benzyl (B1604629) moiety. |

| 59 | [COOCH₃]+ | Fragment corresponding to the methoxycarbonyl group. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound and its derivatives. These techniques are also sensitive to the conformational state of the molecule. nih.govnih.gov

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The presence of two carbonyl groups (keto and ester) in the parent molecule gives rise to strong absorption bands in the region of 1680-1750 cm⁻¹. The exact positions of these bands can be influenced by the molecular conformation and electronic effects. The C-Br stretching vibration is typically observed in the lower frequency region (500-700 cm⁻¹).

Raman spectroscopy complements FT-IR and is especially effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenyl group are often prominent in the Raman spectrum.

Conformational analysis can be performed by comparing experimental vibrational spectra with those predicted from computational calculations for different possible conformers. nih.govekb.eg Changes in the vibrational spectra upon changes in temperature or solvent can indicate a shift in the conformational equilibrium. ekb.eg

Interactive Table 3: Characteristic Vibrational Frequencies for this compound. The data presented are hypothetical and representative for educational purposes.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

| C=O Stretch (ester) | ~1745 (strong) | ~1740 (weak) | Higher frequency due to the electron-withdrawing oxygen. |

| C=O Stretch (keto) | ~1720 (strong) | ~1715 (medium) | Lower frequency compared to the ester carbonyl. |

| C=C Stretch (aromatic) | ~1600, ~1495 (medium) | ~1600 (strong) | Characteristic phenyl ring vibrations. |

| C-O Stretch (ester) | ~1250 (strong) | ~1255 (weak) | Stretching of the ester C-O bond. |

| C-Br Stretch | ~650 (medium) | ~650 (strong) | Found in the fingerprint region. |

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful partner to experimental studies for investigating the properties of molecules like this compound. researchgate.net

Prediction of Molecular Geometry and Electronic Structure

DFT calculations can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net By finding the geometry that corresponds to the minimum energy on the potential energy surface, the most stable conformation of the molecule can be identified. This is particularly useful for understanding the preferred spatial arrangement of the phenyl, bromo, and ester groups.

Beyond geometry, DFT provides detailed information about the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its electronic absorption properties. researchgate.net

Interactive Table 4: Predicted Geometrical Parameters from DFT Calculations. The data presented are hypothetical and representative for educational purposes.

| Parameter | Predicted Value | Notes |

| C=O (keto) Bond Length | 1.22 Å | Typical double bond character. |

| C=O (ester) Bond Length | 1.21 Å | Slightly shorter than the keto C=O. |

| C-Br Bond Length | 1.95 Å | Standard carbon-bromine single bond length. |

| C-C-O (ester) Bond Angle | 124° | Reflects sp² hybridization of the carbonyl carbon. |

| O=C-C-Br Dihedral Angle | Variable | Defines the conformation around the central C-C bond. |

Elucidation of Reaction Mechanisms via Transition State Analysis

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed understanding of how a reaction occurs can be achieved.

Transition state analysis is key to this process. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. By locating the transition state structure for a proposed reaction step and calculating its energy, the activation energy barrier for that step can be determined. This allows for the comparison of different possible mechanistic pathways, with the one having the lowest activation energy being the most likely to occur. This approach can be used to understand nucleophilic substitution reactions at the carbon bearing the bromine atom or reactions involving the enolization of the keto-ester moiety.

Conformational Analysis and Stereochemical Preferences

In the case of this compound, this would translate to a preferred conformation where the bromine atom and the ketone's oxygen atom lie in the same plane. This arrangement is considered more stable than the alternative transoid form. nih.gov The presence of the bulky phenyl group at the C3 position further influences the stereochemical preferences, with computational models being a primary tool to determine the most stable spatial arrangement of the substituents to minimize steric hindrance.

Density Functional Theory (DFT) calculations are a common computational method to explore the potential energy surface of such molecules and identify the most stable conformers. nih.gov These calculations can provide data on dihedral angles, bond lengths, and the relative energies of different conformations.

Table 1: Predicted Dominant Conformer and Key Dihedral Angle

| Feature | Predicted Value/Description |

| Dominant Conformer | cisoid (Bromine and carbonyl oxygen eclipsed) |

| Key Dihedral Angle (Br-C3-C2=O) | Approximately 0° |

It is important to note that while these predictions are based on established principles for similar compounds, a comprehensive conformational analysis would require specific computational studies on this compound.

Molecular Dynamics Simulations for Reactivity and Interaction Predictions

Molecular dynamics (MD) simulations offer a powerful computational tool to predict the reactivity and intermolecular interactions of this compound in various environments. researchgate.net By simulating the atomic motions over time, MD can provide insights into how the molecule behaves and interacts with other molecules, such as solvents or reactants. researchgate.net

The reactivity of α-halo ketones is largely governed by the electrophilic nature of the α-carbon, which is influenced by the electron-withdrawing effects of both the carbonyl group and the halogen. nih.gov This makes the α-carbon susceptible to nucleophilic attack. up.ac.za MD simulations can be employed to model the approach of a nucleophile to this electrophilic center, providing information on the preferred reaction pathways and the structure of the transition state. up.ac.za

Furthermore, MD simulations are instrumental in predicting how this compound will interact with its surroundings. These simulations can model non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking interactions that may occur, for instance, between the phenyl ring of the molecule and other aromatic systems. researchgate.netnih.gov Understanding these interactions is crucial for predicting the compound's behavior in solution and its potential to bind to biological macromolecules.

Table 2: Potential Applications of Molecular Dynamics Simulations

| Application | Description of Insights Gained |

| Reactivity Prediction | Elucidation of reaction mechanisms, identification of transition states, and prediction of reaction kinetics with various nucleophiles. up.ac.zarsc.org |

| Solvation Studies | Analysis of the solvent shell around the molecule and the influence of the solvent on conformational stability and reactivity. |

| Binding Affinity | Prediction of the binding mode and affinity of the molecule to a target protein or enzyme, which is valuable in drug design. researchgate.net |

| Intermolecular Interactions | Characterization of non-covalent interactions with other molecules, providing insights into its physical properties and aggregation behavior. researchgate.netnih.gov |

Computational approaches such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be combined with MD simulations to provide a more accurate description of chemical reactions by treating the reactive core with a higher level of theory. While specific MD simulation data for this compound is not available in the provided search results, the methodologies described for similar β-keto esters and other organic molecules demonstrate the potential of this technique to unravel its chemical behavior. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies for Methyl 3 Bromo 2 Oxo 3 Phenylpropanoate Research

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of Methyl 3-bromo-2-oxo-3-phenylpropanoate is a key area of future research. Traditional bromination methods often involve hazardous reagents like molecular bromine. organic-chemistry.org Green chemistry approaches are emerging to mitigate these concerns.

One promising avenue is the use of alternative brominating agents that are safer and more selective. For instance, bromodimethylsulfonium bromide (BDMS) has been shown to be an effective and regioselective reagent for the α-monobromination of β-keto esters under mild, catalyst-free conditions. organic-chemistry.org Another sustainable approach involves the use of oxidizing agents in combination with bromide salts. For example, the H2O2-HBr system has been used for the bromination of ketones, offering a greener alternative to traditional methods. organic-chemistry.org

Future research could focus on adapting and optimizing these greener bromination protocols for the specific synthesis of this compound. This includes exploring solid-supported reagents and catalytic systems to simplify purification and minimize waste.

Table 1: Comparison of Traditional and Emerging Brominating Agents for β-Keto Esters

| Brominating Agent | Advantages | Disadvantages | Potential for Sustainability |

| Molecular Bromine (Br₂) | Readily available, well-established reactivity. | Highly toxic, corrosive, produces HBr as a byproduct. | Low |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. | Can lead to side reactions, requires a radical initiator. | Moderate |

| Bromodimethylsulfonium bromide (BDMS) | Mild conditions, high regioselectivity for monobromination. | Requires stoichiometric amounts. | High |

| H₂O₂-HBr System | Inexpensive reagents, water as a byproduct. | Can lead to over-bromination if not controlled. | High |

Exploration of New Reactivity Patterns and Undiscovered Chemical Transformations

This compound possesses multiple reactive sites, making it a versatile substrate for a wide range of chemical transformations. The presence of the α-bromo substituent, the β-keto group, and the ester functionality allows for diverse reactivity. nih.gov

Future research will likely focus on uncovering novel transformations of this compound. Given the reactivity of α-haloketones, new avenues for nucleophilic substitution reactions could be explored. up.ac.za The development of methodologies for reactions with a broader range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, will lead to the synthesis of novel heterocyclic compounds and other complex molecular architectures. nih.gov

Furthermore, the exploration of rearrangement reactions, such as the Favorskii rearrangement, could provide access to valuable carbocyclic and heterocyclic systems. Investigating the reactivity of the enolate forms of this compound in various cycloaddition and annulation reactions is another promising area of research. nih.gov

Advancements in Asymmetric Catalysis for Enhanced Enantioselective Synthesis

The synthesis of enantiomerically pure α-bromo-β-keto esters is of significant interest, as these compounds are valuable chiral building blocks. Asymmetric catalysis offers a powerful tool to achieve high levels of enantioselectivity.

Future research in this area will likely focus on the development of novel chiral catalysts for the enantioselective bromination of methyl 3-oxo-3-phenylpropanoate. Organocatalysis, using chiral amines or phase-transfer catalysts, has shown promise in the asymmetric α-functionalization of β-dicarbonyl compounds and could be adapted for this purpose. rsc.orgacs.org

Moreover, dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters represent an elegant strategy to obtain enantiomerically enriched products. rsc.org The use of chiral metal complexes, such as those based on N,N'-dioxides and nickel(II), in carbonyl-ene reactions of racemic β-halo-α-keto esters has demonstrated the potential of this approach. rsc.org Future work could involve designing new chiral ligands and catalytic systems to improve the efficiency and enantioselectivity of these transformations for substrates like this compound.

Table 2: Potential Asymmetric Catalytic Strategies for this compound

| Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |

| Asymmetric Bromination | Chiral Organocatalysts (e.g., Cinchona alkaloids) | Metal-free, mild conditions. | Development of new catalysts with improved selectivity. |

| Asymmetric Bromination | Chiral Metal Complexes | High turnover numbers, broad substrate scope. | Design of novel chiral ligands. |

| Dynamic Kinetic Asymmetric Transformation | Chiral Lewis Acids (e.g., Ni(II) with N,N'-dioxides) | Access to enantiopure products from racemic starting materials. | Optimization of reaction conditions and catalyst design. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.gov The integration of the synthesis and subsequent transformations of this compound with flow chemistry platforms is a promising direction for future research.

Continuous flow processes can be developed for the bromination step, potentially allowing for the safe in-situ generation and use of hazardous reagents. acs.org Furthermore, multi-step flow sequences can be designed to telescope the synthesis of this compound with its subsequent reactions, minimizing manual handling and purification steps. nih.gov

Automated synthesis platforms, coupled with real-time reaction monitoring and optimization algorithms, could be employed to rapidly screen reaction conditions and identify optimal parameters for the synthesis and derivatization of this compound. This approach would accelerate the discovery of new reactions and the development of efficient synthetic routes.

Computational Design of Novel Derivatives and Catalytic Systems for Specific Transformations

Computational chemistry provides a powerful tool for the rational design of new molecules and catalysts. mdpi.comjnu.ac.in In the context of this compound, computational methods can be employed to design novel derivatives with specific electronic and steric properties, thereby tuning their reactivity for desired chemical transformations.

Density Functional Theory (DFT) calculations can be used to study the reaction mechanisms of known and potential transformations of this compound, providing insights into transition state geometries and activation energies. up.ac.za This understanding can guide the design of more efficient catalytic systems. For example, computational screening of potential catalysts can identify promising candidates for experimental validation, accelerating the development of new asymmetric catalytic methods. nih.gov

Furthermore, in silico evaluation of the properties of novel derivatives of this compound can help predict their potential biological activity or material properties, guiding synthetic efforts towards compounds with desired functionalities. researchgate.net

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Aldol Condensation | 25–30 | Ethanol | 70–80 |

| Bromination | 0–5 | DCM | 60–70 |

| Esterification | 60–70 | Methanol | 85–90 |

Advanced: How do solvent polarity and nucleophile strength affect reaction kinetics in nucleophilic substitution reactions?

Answer:

The bromine atom at the β-position acts as a leaving group, making the compound highly reactive in SN₂ mechanisms. Kinetic studies show:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states. For example, reactions in DMF proceed 2–3× faster than in toluene .

- Nucleophile strength : Strong nucleophiles (e.g., amines, thiols) exhibit higher rate constants. Primary amines react 50% faster than secondary amines due to steric hindrance effects.

Methodologically, pseudo-first-order kinetics and HPLC monitoring are recommended to quantify rate constants. Computational DFT studies can further elucidate transition-state geometries .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 3.8 ppm for ester methyl, δ 5.1 ppm for β-proton adjacent to Br), ¹³C NMR (δ 170 ppm for ketone, δ 60 ppm for ester carbonyl) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257 (C₁₀H₁₀BrO₃⁺) with isotopic peaks confirming bromine presence .

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, though high-resolution data is critical for accurate results .

Advanced: What computational methods elucidate reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT) : Models SN₂ pathways, predicting activation energies and nucleophile-electrophile interactions. For example, DFT studies reveal a 15 kcal/mol barrier for bromide displacement by NH₃ .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, showing solvation shells in polar solvents stabilize intermediates.

- QTAIM Analysis : Identifies bond critical points (e.g., Br–C bond weakening during substitution) .

Basic: What key functional groups influence the compound’s reactivity?

Answer:

- β-Keto Ester : Enhances electrophilicity at the α-carbon, facilitating nucleophilic attack.

- Bromine Atom : Acts as a superior leaving group compared to Cl or F due to lower bond dissociation energy (Br–C: 68 kcal/mol vs. Cl–C: 81 kcal/mol).

- Phenyl Group : Provides steric bulk, influencing regioselectivity in substitution reactions .

Advanced: How does bromine impact reactivity compared to chloro or fluoro analogs?

Answer:

Comparative studies with analogs (e.g., Methyl 3-chloro-2-oxo-3-phenylpropanoate) show:

- Reactivity : Bromine’s lower electronegativity increases leaving-group ability (Br⁻ > Cl⁻ > F⁻ in SN₂ reactions).

- Kinetics : Brominated derivatives react 10× faster than chlorinated analogs in methanolysis.

- By-product Formation : Fluorinated analogs show higher stability but require harsher conditions (e.g., elevated temperatures).

Q. Table 2: Reactivity Comparison of Halogenated Analogs

| Halogen | Leaving Group Ability | Relative Rate (SN₂) |

|---|---|---|

| Br | High | 1.0 (reference) |

| Cl | Moderate | 0.1 |

| F | Low | <0.01 |

Advanced: What strategies resolve contradictions in reported reaction yields?

Answer:

Discrepancies in yields (e.g., 60% vs. 80% for bromination) often arise from:

Impurity Profiles : Side products (e.g., dibrominated species) reduce purity. LC-MS or GC-MS is critical for quantification.

Catalyst Load : Variations in Lewis acid catalysts (e.g., ZnBr₂ vs. FeCl₃) alter reaction efficiency.

Moisture Sensitivity : Hydrolysis of the β-keto ester in humid conditions can lower yields. Use of anhydrous solvents and inert atmospheres is recommended .

Basic: What safety precautions are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.